2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol
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Overview
Description
2-Methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group and a quinoline moiety attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol typically involves multi-step reactions. One common method includes the nucleophilic aromatic substitution of a suitable aryl halide with a quinoline derivative. The reaction conditions often require high temperatures and the presence of a strong base, such as potassium hydroxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinone derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenol and quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted phenols, quinolines, and quinone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: The compound is used in the production of specialty chemicals, dyes, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Guaiacol: 2-Methoxyphenol, used in the synthesis of vanillin and as a precursor for other aromatic compounds.
Isoeugenol: 2-Methoxy-4-(1-propenyl)phenol, used in perfumery and as an intermediate in organic synthesis.
Uniqueness
2-Methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol is unique due to the presence of both a methoxy group and a quinoline moiety, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler phenolic compounds.
Properties
Molecular Formula |
C18H15NO2 |
---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol |
InChI |
InChI=1S/C18H15NO2/c1-21-18-12-13(7-9-17(18)20)6-8-14-10-11-19-16-5-3-2-4-15(14)16/h2-12,20H,1H3/b8-6+ |
InChI Key |
NSXXYNBIGMHMLS-SOFGYWHQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC=NC3=CC=CC=C23)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC=NC3=CC=CC=C23)O |
Origin of Product |
United States |
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